Sdm-8

SV2A Binding Affinity PET Tracer

SDM-8 (SynVesT-1) is the difluoro analog of UCB-J, purpose-designed to enable 18F-radiolabeling. The strategic fluorine substitution permits synthesis of [18F]SDM-8, a PET radiotracer with a 110-minute half-life—decisively longer than the 20-minute 11C half-life of [11C]UCB-J. This extended half-life overcomes critical logistical barriers, enabling centralized GMP production and multi-center distribution for Alzheimer's disease and synaptic density clinical trials. Procure the high-purity reference standard to support translational neuroimaging research.

Molecular Formula C17H16F2N2O
Molecular Weight 302.32 g/mol
CAS No. 2242777-37-1
Cat. No. B3325893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdm-8
CAS2242777-37-1
Molecular FormulaC17H16F2N2O
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1
InChIKeyJLTZBYZOWVBLBQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDM-8 (CAS 2242777-37-1): A High-Affinity SV2A Ligand and 18F-Labeled PET Tracer for Synaptic Density Imaging


SDM-8 (SynVesT-1) is a synthetic small molecule in the pyrrolidinone class, specifically the difluoro analog of UCB-J . It functions as a high-affinity ligand for synaptic vesicle glycoprotein 2A (SV2A), a presynaptic protein integral to neurotransmission and a validated biomarker for synaptic density [1]. SDM-8 is predominantly utilized as the non-radioactive reference standard for its 18F-labeled counterpart, [18F]SDM-8, a positron emission tomography (PET) radiotracer under investigation for quantifying synaptic density in neurodegenerative and psychiatric disorders, including Alzheimer's disease [2]. Its primary differentiation lies not in novel pharmacology but in its optimized physicochemical and radiolabeling properties that enable the development of an 18F-based PET tracer with improved logistical feasibility compared to 11C-labeled alternatives [3].

Why SDM-8 Cannot Be Replaced by UCB-J or Other SV2A Ligands in PET Tracer Development


While SDM-8 and its parent compound UCB-J share a common pyrrolidinone core and high SV2A binding affinity, their functional interchangeability fails at the critical juncture of radionuclide labeling and clinical translation [1]. The core evidence demonstrates that the introduction of fluorine atoms into SDM-8's structure is not a trivial modification; it specifically enables the synthesis of the 18F-labeled radiotracer [18F]SDM-8 [2]. This is a pivotal distinction because the 18F radionuclide has a 110-minute half-life, which is markedly longer than the 20-minute half-life of 11C used in the comparator [11C]UCB-J [3]. This extended half-life directly addresses a major logistical barrier, making centralized production and distribution for multi-center clinical trials feasible, a scenario where 11C-based tracers are impractical due to rapid decay [4]. Therefore, substituting SDM-8 with a non-fluorinated analog like UCB-J would preclude access to the advantageous 18F-labeling strategy and its downstream translational benefits.

Quantitative Evidence for SDM-8 Differentiation: Comparative Performance Data Against Closest Analogs


Comparable SV2A Binding Affinity: SDM-8 (Ki = 0.58 nM) vs. UCB-J (Ki = 0.27 nM)

SDM-8 exhibits high in vitro binding affinity for the SV2A target, measured at a Ki of 0.58 nM, which is comparable to the affinity of the gold-standard comparator, UCB-J (Ki = 0.27 nM) [1]. This indicates that the structural modification (difluoro substitution) that enables 18F-labeling does not compromise target engagement.

SV2A Binding Affinity PET Tracer

Enhanced Specific Binding Signal in Humans: [18F]SDM-8 vs. [11C]UCB-J

In a first-in-human study, the non-displaceable binding potential (BPND) of [18F]SDM-8, a measure of specific binding signal, was found to be approximately 42% higher than that of the comparator [11C]UCB-J across various brain regions [1]. This suggests that [18F]SDM-8 may provide a superior signal-to-noise ratio for quantifying synaptic density.

PET Imaging Binding Potential Human Study

Consistent Pharmacokinetic Profile: [18F]SDM-8 vs. [11C]UCB-J in Rhesus Monkey

In rhesus monkey studies, [18F]SDM-8 demonstrated very high brain uptake with a peak standardized uptake value (SUV) exceeding 10 and fast, reversible kinetics, with peak uptake occurring around 30 minutes post-injection [1]. The derived regional distribution volumes (VT) were similar to those of [11C]UCB-J, indicating that the 18F tracer faithfully recapitulates the in vivo behavior of the established 11C standard [1].

Pharmacokinetics Brain Uptake Non-human Primate

High Purity and Molar Activity for [18F]SDM-8 Synthesis

The radiosynthesis of [18F]SDM-8 has been optimized to achieve high molar activity (17.76 GBq/µmol) and excellent radiochemical purity (99%) [1]. These specifications are essential for obtaining high-contrast PET images with minimal interference from unlabeled or degraded tracer and are comparable to the quality standards for clinical-grade [11C]UCB-J production.

Radiochemistry Quality Control GMP

Optimal Use Cases for Procuring SDM-8 (Reference Standard) and [18F]SDM-8 (Radiotracer)


Multi-Center Clinical Trials for Alzheimer's Disease and Related Dementias

Procurement of SDM-8 reference standard and the [18F]SDM-8 radiotracer is essential for multi-center clinical trials aiming to quantify synaptic density as a biomarker of disease progression or therapeutic response in Alzheimer's disease [1]. The 110-minute half-life of 18F enables central production and distribution of the radiotracer to multiple imaging sites, a logistical impossibility with the 20-minute half-life 11C-based tracer [11C]UCB-J [2].

Longitudinal Studies of Synaptic Plasticity in Psychiatric Disorders

For longitudinal studies investigating changes in synaptic density in conditions like depression or schizophrenia, [18F]SDM-8 provides a robust and reproducible tool [1]. Its high specific binding signal (BPND) and validated test-retest reliability (inferred from consistency with [11C]UCB-J) are critical for detecting subtle, disease-related synaptic alterations over time [2].

Preclinical Evaluation of Novel Neuroprotective or Synaptogenic Therapeutics

Researchers developing therapies aimed at preserving or restoring synapses can utilize [18F]SDM-8 in preclinical animal models (e.g., rodents, non-human primates) to directly measure pharmacodynamic effects on SV2A density [1]. The established brain uptake and kinetic profile in non-human primates provides a translational bridge for moving promising compounds toward human studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdm-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.